2-(3-Methylbutyl)cyclopentan-1-ol
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Overview
Description
2-(3-Methylbutyl)cyclopentan-1-ol is an organic compound with the molecular formula C₁₀H₂₀O It is a cyclopentanol derivative, characterized by the presence of a cyclopentane ring substituted with a 3-methylbutyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 3-methylbutyl bromide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques, such as distillation and chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, tosyl chloride in pyridine.
Major Products
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated or sulfonated cyclopentane derivatives.
Scientific Research Applications
2-(3-Methylbutyl)cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylbutyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic cyclopentane ring and the 3-methylbutyl group can interact with lipid membranes, affecting the compound’s distribution and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cyclopentan-1-ol: A simpler analog with a hydroxyl group attached to a cyclopentane ring.
2-Cyclopenten-1-ol: Contains a double bond in the cyclopentane ring, leading to different reactivity and properties.
3-Methylcyclopentan-1-ol: Similar structure but with the methyl group directly attached to the cyclopentane ring.
Uniqueness
2-(3-Methylbutyl)cyclopentan-1-ol is unique due to the presence of the 3-methylbutyl group, which imparts distinct steric and electronic effects. This structural feature influences the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H20O |
---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-(3-methylbutyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)6-7-9-4-3-5-10(9)11/h8-11H,3-7H2,1-2H3 |
InChI Key |
VMEQLVZJGQCYJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1CCCC1O |
Origin of Product |
United States |
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